molecular formula C13H9Cl2NO4S B1308730 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid CAS No. 613658-25-6

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

Cat. No.: B1308730
CAS No.: 613658-25-6
M. Wt: 346.2 g/mol
InChI Key: HWDNNTAODNWUIC-UHFFFAOYSA-N
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Description

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO4S and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides as a Versatile Class in Therapeutics

Sulfonamides, including "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid," have been recognized for their broad spectrum of therapeutic applications due to the primary sulfonamide moiety. This structural motif is prevalent in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Notably, recent developments have introduced novel drugs like apricoxib and pazopanib, showcasing significant antitumor activity. The diversity of sulfonamides' therapeutic applications, including as antiglaucoma agents and in cancer treatment, highlights their importance in drug development. The constant need for novel sulfonamides to act as selective drugs for various conditions underlines the potential for future drugs incorporating this privileged structural motif (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Chemical Reactivity

The chemical reactivity of sulfonamides, including "this compound," in antioxidant capacity assays like ABTS/PP decolorization has been explored to understand their interaction with radicals. This research indicates that sulfonamides can participate in specific reactions, contributing to the total antioxidant capacity, which is essential for tracking changes in antioxidant systems during storage and processing. Such insights are valuable for the development of sulfonamide-based antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Diuretics with Carbonic Anhydrase Inhibitory Action

Exploring the role of sulfonamides as diuretics has revealed their ability to inhibit carbonic anhydrase (CA), impacting treatments for conditions like obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide CA inhibitors with other therapeutic agents has shown enhanced activity, suggesting a polypharmacological approach to drug development and repositioning. These findings emphasize the therapeutic versatility of sulfonamides, including "this compound," in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).

Environmental Degradation and Analytical Applications

Sulfonamides' presence in the environment and their degradation pathways have been a concern due to their extensive use in agriculture and potential human health impacts. Research has focused on understanding their environmental fate, microbial degradation, and the formation of persistent pollutants. Furthermore, the development of analytical methods, including capillary electrophoresis, for sulfonamides detection reflects the ongoing efforts to monitor and mitigate their environmental impact. These studies contribute to a better understanding of sulfonamides' environmental behavior and the development of effective analytical tools for their detection and quantification (Liu & Avendaño, 2013; Hoff & Kist, 2009).

Mechanism of Action

Target of Action

It is suggested that the compound is a potential non-steroidal anti-inflammatory drug , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation in the body.

Mode of Action

As a potential non-steroidal anti-inflammatory drug , it is likely to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and mitigating inflammation.

Biochemical Pathways

Given its potential role as a non-steroidal anti-inflammatory drug , it may impact the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.

Result of Action

As a potential non-steroidal anti-inflammatory drug , it is likely to reduce inflammation by inhibiting the production of prostaglandins.

Biochemical Analysis

Biochemical Properties

3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to bind to certain enzymes, potentially inhibiting their activity. For instance, it has been observed to interact with dihydrofolate synthase, an enzyme involved in the folate synthesis pathway . This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, potentially reducing inflammation . Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For instance, its interaction with dihydrofolate synthase results in the inhibition of this enzyme, thereby affecting the folate synthesis pathway . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations . These temporal changes are crucial for understanding the compound’s stability and efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . Studies have indicated that there is a threshold beyond which the compound exhibits significant toxic effects, including liver and kidney damage . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as folate synthesis . This inhibition can lead to changes in metabolite levels, impacting overall cellular metabolism. Additionally, the compound’s interactions with other metabolic enzymes can further influence its metabolic fate and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to serum proteins, influencing its distribution and localization . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-10-5-2-6-11(15)12(10)21(19,20)16-9-4-1-3-8(7-9)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDNNTAODNWUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403640
Record name T6324920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613658-25-6
Record name T6324920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.